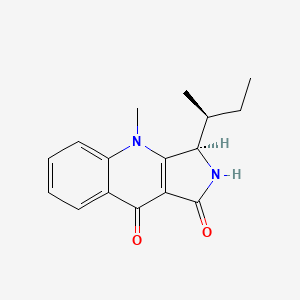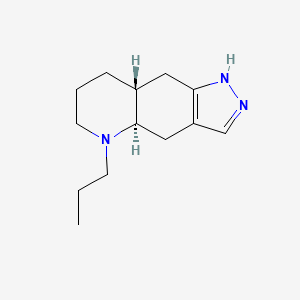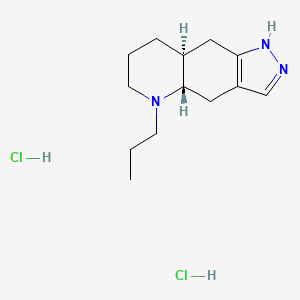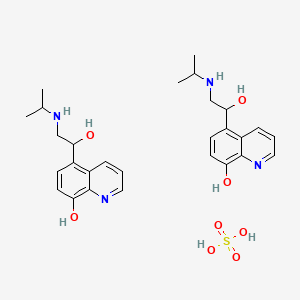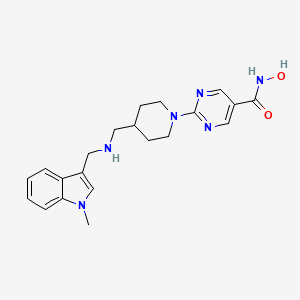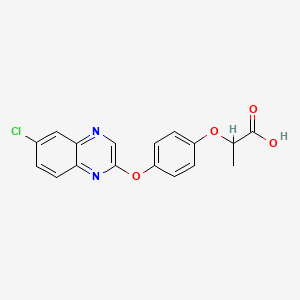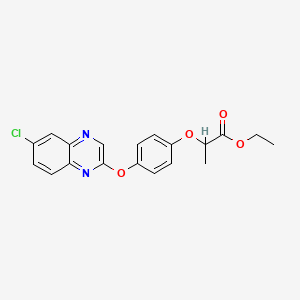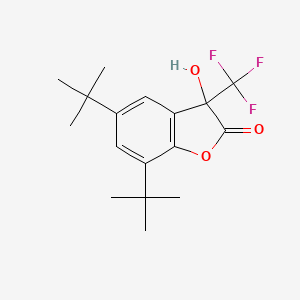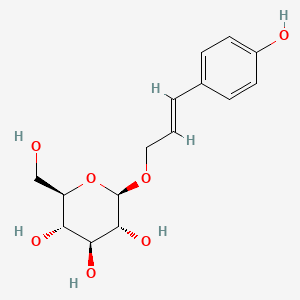
Sachaliside
Vue d'ensemble
Description
Sachaliside is a phenylpropanoid compound isolated from the rhizome of Pinellia ternata, a traditional Chinese medicinal plant. It is known for its various biological activities, including anti-inflammatory and anticancer properties .
Applications De Recherche Scientifique
Sachaliside has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of phenylpropanoids and their derivatives.
Biology: Investigated for its role in cellular processes and its potential as a bioactive compound.
Medicine: Explored for its anti-inflammatory, anticancer, and cytotoxic properties.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mécanisme D'action
Target of Action
Sachaliside, also known as this compound 1, primarily targets tumor necrosis factor (TNF)-alpha production in the peritoneal macrophages of mice . TNF-alpha is a cell signaling protein (cytokine) involved in systemic inflammation and is one of the cytokines that make up the acute phase reaction.
Mode of Action
This compound 1 interacts with its target by inhibiting the production of TNF-alpha in peritoneal macrophages stimulated with lipopolysaccharide (LPS) . This interaction results in a decrease in inflammation, as TNF-alpha is a key mediator of inflammatory responses.
Biochemical Pathways
It is known that tnf-alpha, the primary target of this compound, plays a crucial role in various cellular processes, including cell proliferation, differentiation, apoptosis, lipid metabolism, and coagulation . By inhibiting TNF-alpha production, this compound may affect these processes and their downstream effects.
Pharmacokinetics
These properties play a crucial role in the bioavailability of a compound
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation. By inhibiting the production of TNF-alpha, a key mediator of inflammatory responses, this compound can potentially alleviate inflammatory conditions . It has also been tested for its cytotoxic potential against a human lung cancer cell line (H1299) .
Action Environment
It is known that environmental factors can significantly influence the effectiveness of many compounds
Analyse Biochimique
Biochemical Properties
Sachaliside 1 interacts with various biomolecules, contributing to its biochemical properties. It has been found to have inhibitory effects on tumor necrosis factor (TNF)-alpha production in the peritoneal macrophages of mice stimulated with lipopolysaccharide (LPS) .
Cellular Effects
This compound 1 has been shown to have significant effects on various types of cells. For instance, it does not show a significant cytotoxic activity, indicating that flavonoid compounds are responsible for the cytotoxic effects of S .
Molecular Mechanism
It is known to inhibit TNF-alpha production in peritoneal macrophages of mice stimulated with LPS . This suggests that this compound 1 may exert its effects at the molecular level through enzyme inhibition.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sachaliside can be synthesized through the extraction of Pinellia ternata rhizomes. The process involves the use of reversed-phase high-performance liquid chromatography (RP-HPLC) for the separation and determination of phenylpropanoids. The mobile phase typically consists of methanol, acetonitrile, water, and phosphoric acid .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Pinellia ternata rhizomes. The rhizomes are processed to isolate phenylpropanoids, including this compound, using advanced chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Sachaliside undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction of this compound can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving this compound typically use nucleophiles like halides or amines under appropriate conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can exhibit different biological activities .
Comparaison Avec Des Composés Similaires
- (E)-p-coumaryl alcohol: Known for its antioxidant properties.
- 3,4-dihydroxycinnamyl alcohol: Exhibits anti-inflammatory and antimicrobial activities.
- Coniferin: Used in the study of lignin biosynthesis and has antioxidant properties .
Propriétés
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-3-(4-hydroxyphenyl)prop-2-enoxy]oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O7/c16-8-11-12(18)13(19)14(20)15(22-11)21-7-1-2-9-3-5-10(17)6-4-9/h1-6,11-20H,7-8H2/b2-1+/t11-,12-,13+,14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNXMGXBAZQZDE-HHMSBIESSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CCOC2C(C(C(C(O2)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132294-76-9 | |
| Record name | Sachaliside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132294769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SACHALISIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WNF6LR591 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of Sachaliside?
A1: this compound is a phenolic glycoside. Its structure consists of a glucose moiety linked to a phenylpropanoid aglycone.
Q2: Where has this compound been discovered in nature?
A2: this compound was first isolated from the bark of Salix sachalinensis. [] It has also been found in other plant species, including Rhodiola rosea, both in the differentiated plant and in callus cultures. [] Researchers have also identified this compound in the ethanolic extract of Brassica rapa flowers. []
Q3: Does this compound exhibit any biological activity?
A3: Yes, this compound has shown inhibitory activity against α-glucosidase with an IC50 value of 46.91 μM. [] This suggests potential applications in managing conditions like type 2 diabetes, although further research is needed.
Q4: Has this compound been investigated for its anti-inflammatory properties?
A4: While not explicitly stated in the provided abstracts, research on the fresh rhizome of Pinellia ternata identified this compound as one of the constituents. This study found that this compound exhibited an 82.7% inhibition against TNF-alpha production in LPS-stimulated murine peritoneal macrophages at a concentration of 10-5 mol L-1 in vitro. [] This suggests potential anti-inflammatory effects, but further research is necessary to confirm this and elucidate the mechanisms involved.
Q5: Are there analytical methods available for quantifying this compound?
A5: Yes, researchers have utilized liquid chromatography coupled with mass spectrometry (LC/MS) for the analysis of this compound in plant extracts. [] This method allows for sensitive and specific detection and quantification of the compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



